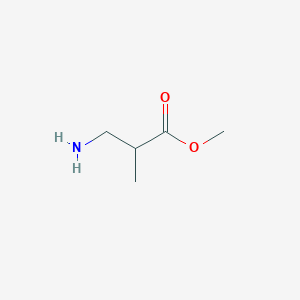

Methyl 3-amino-2-methylpropanoate

Beschreibung

Contemporary Significance in Synthetic Organic Chemistry

In contemporary synthetic organic chemistry, Methyl 3-amino-2-methylpropanoate serves as a crucial intermediate and building block in the creation of more complex molecules. smolecule.com Its structural motif is found in a variety of biologically active compounds, making it a valuable precursor in medicinal chemistry and drug discovery. hilarispublisher.comnih.gov The strategic placement of the amino and ester groups allows for its incorporation into peptide chains, leading to the formation of β-peptides. These modified peptides often exhibit enhanced stability towards enzymatic degradation compared to their natural α-peptide counterparts, a desirable property for therapeutic agents. hilarispublisher.comnih.gov

The utility of this compound extends to the synthesis of heterocyclic compounds and other intricate molecular frameworks. The amino group can act as a nucleophile or be transformed into other functional groups, while the ester can undergo various transformations such as reduction, hydrolysis, or reaction with nucleophiles to extend the carbon chain. The methyl group at the α-position introduces a chiral center, making the stereoselective synthesis of this compound and its subsequent use in asymmetric synthesis a significant area of research.

Historical Development of Related Beta-Amino Acid Esters

The synthesis of β-amino acids and their esters has a rich history, with methods evolving from classical approaches to more sophisticated and stereoselective strategies. Early methods for the synthesis of β-amino acids often involved the addition of ammonia (B1221849) to α,β-unsaturated acids or esters, a reaction that typically resulted in racemic mixtures. The Rodionov reaction, a modification of this approach using ammonia and malonic acid with an aldehyde, was a notable early development. nih.gov

Over the decades, significant progress has been made in developing more controlled and efficient synthetic routes. The development of the Mannich reaction, involving the aminoalkylation of an acidic proton-containing compound, provided a more versatile approach to β-amino compounds. organic-chemistry.org Another key advancement was the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, offering a pathway to β-hydroxy esters that could be subsequently converted to β-amino esters. nih.gov

The latter half of the 20th century and the beginning of the 21st century witnessed a surge in the development of asymmetric methods for the synthesis of β-amino acid esters. These include the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and the development of chiral catalysts for enantioselective reactions. hilarispublisher.comfoodb.ca Methods such as the Arndt-Eistert homologation of α-amino acids and various metal-catalyzed hydrogenations and conjugate additions have become powerful tools for accessing enantiomerically pure β-amino acid esters. hilarispublisher.com

Overview of Current Research Frontiers and Challenges

The field of β-amino acid ester synthesis continues to be an active area of research, with several frontiers and challenges driving innovation. A major focus is the development of more efficient and highly stereoselective catalytic methods for the synthesis of substituted β-amino acid esters like this compound. nih.govnih.gov The simultaneous control of stereochemistry at both the α and β positions of the amino acid backbone remains a significant challenge, particularly for the synthesis of β-amino acids with multiple substituents. nih.govacs.org

Current research is exploring the use of novel organocatalysts and transition-metal catalysts to achieve high levels of diastereo- and enantioselectivity. hilarispublisher.comnih.gov These efforts aim to provide more direct and atom-economical routes to these valuable building blocks. Furthermore, there is a growing interest in the application of enzymatic and biocatalytic methods for the synthesis of chiral β-amino acid esters, offering the potential for highly selective transformations under mild reaction conditions. nih.gov

Another frontier is the expansion of the applications of β-amino acid esters in materials science and medicinal chemistry. Researchers are investigating the incorporation of these building blocks into novel polymers, such as poly(β-amino ester)s, which have shown promise in drug delivery and gene therapy. nih.govtaylorandfrancis.com In medicinal chemistry, the design and synthesis of new β-peptide-based drugs and other bioactive molecules containing β-amino acid motifs continue to be a vibrant area of investigation, with the aim of developing new therapeutic agents with improved properties. hilarispublisher.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | nih.gov |

| Molecular Weight | 117.15 g/mol | chemicalbook.com |

| CAS Number | 14678-48-9 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | CC(CN)C(=O)OC | nih.gov |

| InChI | InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3 | nih.gov |

| InChIKey | BXGDNKQFNQZCLG-UHFFFAOYSA-N | nih.gov |

Research Findings on the Synthesis of Related Beta-Amino Acid Esters

| Reaction Type | Key Features | Representative Reference |

| Rodionov Reaction | A one-pot synthesis involving an aldehyde, malonic acid, and ammonia in an alcoholic solvent to produce β-amino acids. | nih.gov |

| Mannich-type Reactions | Condensation of an enolizable carbonyl compound with a non-enolizable aldehyde and ammonia or a primary or secondary amine to form a β-amino carbonyl compound. | organic-chemistry.org |

| Reformatsky Reaction | Reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester, a precursor to β-amino esters. | nih.gov |

| Arndt-Eistert Homologation | A method for converting a carboxylic acid to its next higher homolog, which can be applied to α-amino acids to produce β-amino acids. | hilarispublisher.com |

| Asymmetric Michael Addition | The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester using a chiral catalyst or auxiliary to control stereochemistry. | nih.gov |

| Enzymatic Resolution | The use of enzymes, such as lipases, to selectively resolve a racemic mixture of β-amino acid esters, providing access to enantiomerically pure forms. | nih.gov |

Spectroscopic Data for Methyl Propanoate (as a reference for the ester moiety)

| Type of Spectroscopy | Chemical Shift (δ) / Signal | Assignment |

| ¹H NMR | 3.67 ppm (s, 3H) | -O-CH₃ |

| 2.33 ppm (q, 2H) | -CH₂- | |

| 1.15 ppm (t, 3H) | -CH₃ | |

| ¹³C NMR | 174.7 ppm | C=O |

| 51.5 ppm | -O-CH₃ | |

| 27.6 ppm | -CH₂- | |

| 9.2 ppm | -CH₃ | |

| Note: The spectroscopic data for this compound itself is not readily available in a consolidated format in the public domain, hence data for a related simple ester is provided for illustrative purposes. docbrown.infodocbrown.info |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-amino-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGDNKQFNQZCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control

Enantioselective Synthesis of Methyl 3-amino-2-methylpropanoate

The creation of single-enantiomer pharmaceuticals is a critical objective in modern drug development. The stereochemistry of a molecule can significantly influence its pharmacological activity. Enantioselective synthesis refers to chemical reactions that preferentially produce one enantiomer over the other. iscnagpur.ac.in

Chiral catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds like this compound. This approach utilizes a small amount of a chiral catalyst to generate large quantities of a single enantiomer product. wordpress.com Asymmetric induction is the process where a chiral entity in a reaction influences the formation of a new chiral center, leading to a preference for one stereoisomer. iscnagpur.ac.in

Several catalytic methods are effective for the synthesis of β-amino esters:

Asymmetric Hydrogenation: This is a widely used method involving the hydrogenation of β-enamino esters using chiral metal catalysts. For instance, rhodium- and ruthenium-based catalysts with chiral phosphine (B1218219) ligands have shown high efficiency.

Conjugate Addition (Aza-Michael Addition): This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester. acs.org The use of chiral catalysts, such as chiral Schiff base-metal complexes or organocatalysts like proline derivatives, can control the stereochemical outcome, leading to high enantiomeric excess (e.e.). wordpress.com

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can mediate the alkylation of glycine-derived Schiff bases with acrylates to produce β-amino esters with high enantioselectivity. nih.gov

C-H Functionalization: Direct C-H functionalization is an emerging strategy. Palladium(II) catalysts, in conjunction with chiral ligands, can facilitate the enantioselective arylation of C(sp³)–H bonds in aliphatic acid derivatives to construct chiral α-amino acids. rsc.org

Table 1: Examples of Chiral Catalysts in Asymmetric β-Amino Ester Synthesis

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Rh(I)-Chiral Diphosphine | Asymmetric Hydrogenation | β-(acylamino)acrylates | Up to >99% |

| Cu(II)-Chiral Box Ligand | Aza-Michael Addition | α,β-Unsaturated Esters | 90-98% |

| Cinchona Alkaloid Derivative | Phase-Transfer Catalysis | Glycine Schiff Base | 85-97% |

| Pd(II)-MPAThio Ligand | C-H Arylation | α-Aminoisobutyric Acid | Up to 98% rsc.org |

Diastereoselective synthesis creates a new stereocenter in a molecule that already contains one, resulting in diastereomers which have different physical properties and can be separated. iscnagpur.ac.in

Key diastereoselective methods include:

Chiral Auxiliaries: An achiral substrate is attached to a chiral auxiliary, which directs the stereochemistry of a subsequent reaction. iscnagpur.ac.in For β-amino ester synthesis, a common approach is the addition of an enolate to a chiral N-sulfinylimine. The tert-butanesulfinyl group, for example, is a highly effective chiral auxiliary that directs the addition of ester enolates to imines with high diastereoselectivity. acs.org After the reaction, the auxiliary is removed to yield the enantiomerically pure product.

Substrate-Controlled Reactions: In this approach, an existing chiral center in the substrate molecule dictates the stereochemical outcome of the reaction. For example, the alkylation of a chiral perhydropyrimidin-4-one derived from a chiral amino acid can proceed with high 1,2-stereoinduction. acs.org

Table 2: Comparison of Diastereoselective Strategies

| Method | Key Feature | Typical Diastereomeric Ratio (d.r.) | Post-Reaction Step |

|---|---|---|---|

| Chiral Auxiliary (e.g., N-sulfinylimine) | Reversibly attached chiral group directs reaction | >95:5 acs.org | Cleavage of the auxiliary |

| Substrate Control (e.g., Chiral lactam) | Inherent chirality of starting material directs reaction | Variable, can be high (>90:10) | Functional group transformation |

Resolution is the process of separating a racemic mixture (a 50:50 mix of enantiomers) into its pure enantiomers. libretexts.org Since enantiomers have identical physical properties, this is achieved by converting them into diastereomers, which have different properties and can be separated. libretexts.orglibretexts.org

Common resolution techniques include:

Diastereomeric Salt Formation: The racemic mixture of this compound, which is basic, is reacted with a single enantiomer of a chiral acid (a resolving agent) like tartaric acid or mandelic acid. libretexts.orglibretexts.org This forms a mixture of two diastereomeric salts. Due to their different solubilities, one salt can often be selectively crystallized from a suitable solvent. psu.edu The pure enantiomer is then recovered by treating the separated salt with a base. libretexts.org

Enzymatic Resolution: Enzymes are highly stereoselective catalysts. Hydrolases, such as lipases or proteases, can be used to selectively catalyze a reaction on one enantiomer in the racemic mixture. For example, a lipase (B570770) could selectively hydrolyze the (R)-enantiomer of this compound, leaving the (S)-enantiomer unreacted. The resulting acid and the unreacted ester can then be easily separated. nih.gov

PEGylated Resolving Agents: A novel method involves using poly(ethylene glycol) (PEG) attached to a chiral resolving agent. nih.govresearchgate.net After forming diastereomeric complexes, a temperature-assisted phase transition can cause one diastereomer to precipitate, allowing for separation by filtration. nih.govresearchgate.net This method has been shown to achieve optical purities of 72–85% in the first cycle, which can be improved to 87–95% with an additional cycle. nih.govresearchgate.net

Strategic Derivatization and Analog Preparation

The structure of this compound offers two primary sites for chemical modification: the amino group and the ester group. This allows for the synthesis of a diverse library of related compounds, or analogs, for various research applications. frontiersin.org

The primary amino group is a versatile handle for introducing a wide array of functional groups. This is often done to create poly(β-amino esters) (PBAEs), which are biodegradable polymers with applications in drug delivery. rsc.orgnih.govnih.gov

Common modifications include:

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This is a fundamental transformation in peptide synthesis and for creating amide-containing analogs.

N-Alkylation: Introduction of alkyl groups can be achieved through reaction with alkyl halides or via reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a functional group present in many therapeutic agents.

Michael Addition: The amino group can be used in a Michael addition reaction, for example, by adding it to a diacrylate monomer to form the backbone of a poly(β-amino ester). frontiersin.org This polymerization allows for the creation of materials with tunable properties. nih.gov

Table 3: Methods for Amino Group Functionalization

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| N-Acylation | Acyl Halides, Anhydrides | Amide |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Michael Addition | Diacrylates | Poly(β-amino ester) backbone frontiersin.org |

The ester group provides another site for structural diversification. Poly(β-amino esters) are known to be biodegradable through the hydrolysis of these ester linkages. nih.gov

Key transformations of the ester group include:

Hydrolysis: Treatment with acid or base cleaves the ester to yield the corresponding carboxylic acid, 3-amino-2-methylpropanoic acid. This acid is a valuable building block for forming amides via peptide coupling reactions.

Reduction: Strong reducing agents, such as lithium aluminum hydride, can reduce the ester to a primary alcohol, yielding 3-amino-2-methylpropan-1-ol.

Transesterification: Reacting the methyl ester with a different alcohol under acidic or basic catalysis replaces the methyl group with a new alkyl or aryl group, providing a straightforward route to a variety of other esters.

Enolate Chemistry: The α-carbon of the ester can be deprotonated to form an enolate, which can then react with various electrophiles, allowing for the introduction of substituents at the C2 position.

Table 4: Transformations of the Ester Moiety

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Hydrolysis | H₂O, Acid or Base | Carboxylic Acid |

| Reduction | LiAlH₄, NaBH₄ | Primary Alcohol |

| Transesterification | R-OH, Acid or Base Catalyst | New Ester |

| Enolate Alkylation | LDA, Alkyl Halide | α-Substituted Ester |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| β-enamino esters |

| Glycine |

| Methyl methacrylate |

| Tartaric acid |

| Dibenzoyltartaric acid |

| 3-amino-2-methylpropanoic acid |

| 3-amino-2-methylpropan-1-ol |

| Mandelic acid |

| Lithium aluminum hydride |

| Poly(ethylene glycol) (PEG) |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Histidine |

| Alanine |

| Lactic acid |

| 2-amino-1-butanol |

| Amphetamine |

| 1-phenylethanamine |

| Brucine |

| Strychnine |

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways and identifying key intermediates are crucial for optimizing the synthesis of this compound and its derivatives. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

In the synthesis of fluorinated derivatives like FAMP, the formation of a cyclic sulfamidate from N-tert-butoxycarbonyl (Boc) protected amino alcohols was a critical step. nih.gov Initial attempts using thionyl chloride and triethylamine (B128534) were unsuccessful. nih.gov A successful strategy involved replacing the Boc protecting group with the electron-releasing bis(4-methoxyphenyl)methyl (DMB) group. nih.gov The reaction to form the cyclic sulfamidate from the DMB-protected amino alcohol likely proceeds through a specific pathway where the use of a mild organic acid like methanesulfonic acid under anhydrous conditions is key to preventing the opening of the cyclic sulfamidate ring. nih.gov During this process, the presence of possible byproducts or intermediates was observed by thin-layer chromatography (TLC), highlighting the complexity of the reaction pathway. nih.gov

The Pinner reaction provides a pathway to synthesize α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones from α-substituted ethyl cyanoacetates. nih.gov The reaction proceeds through the formation of carboxyimidate hydrochlorides as key intermediates. nih.gov The subsequent reaction of these intermediates with formylhydrazide or hydrazine (B178648) hydrate (B1144303) can lead to two different product classes, depending on the structure of the starting Pinner salt and the nucleophile used. nih.gov For instance, the reaction of one intermediate with formylhydrazide was proposed to occur at the carbonyl moiety first, influenced by hydrogen bonding that increases the electrophilicity of the carbonyl group, leading to the formation of an aminopyrazolone. nih.gov

In other related syntheses, the Zincke–Suhl reaction applied to p-alkyl-phenols has been shown to produce 4-alkyl-4-trihalogenomethylcyclohexa-2,5-dienone derivatives, though in some cases, benzophenone (B1666685) derivatives were the sole products. researchgate.net The subsequent treatment of these dienones with reagents like phosphorus pentachloride can lead to group migrations. researchgate.net

Kinetic and Thermodynamic Studies of Key Synthetic Steps

Kinetic and thermodynamic studies provide quantitative insights into the feasibility, rate, and energy changes associated with the synthetic steps involved in producing this compound and its analogs. While specific kinetic and thermodynamic data for the synthesis of the parent compound are not extensively detailed in the provided search results, studies on related reactions offer valuable parallels.

For instance, kinetic and thermodynamic investigations have been conducted on the synthesis of Mg-doped LiMn2O4 nanoparticles, which, although a different chemical system, illustrates the methodologies that can be applied. mdpi.com In that study, thermogravimetric analysis was used to identify different stages of thermal decomposition. mdpi.com The Avrami-Erofeev equation was employed as a reaction model to describe the thermal decomposition of the polymer matrix. mdpi.com The kinetic and thermodynamic parameters revealed that doping influenced the thermal inertia of the conversion rate, with CO2 desorption being the rate-limiting step for the formation of the thermodynamically stable spinel phase. mdpi.com

Such an approach, combining experimental data with kinetic models and transition state theory, could be invaluable in understanding and optimizing the key steps in the synthesis of this compound derivatives. By determining activation energies, reaction orders, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy), researchers can identify rate-determining steps, predict the influence of reaction conditions (temperature, pressure, catalysts), and favor the formation of desired products.

Table 2: Mechanistic and Kinetic/Thermodynamic Insights into Related Syntheses

| Reaction/System Studied | Key Mechanistic Finding/Intermediate | Kinetic/Thermodynamic Parameter/Model | Significance | Reference |

|---|---|---|---|---|

| Synthesis of (R)- and (S)-FAMP | Formation of a cyclic sulfamidate intermediate. Use of a DMB protecting group was crucial. | Not specified | Prevented ring-opening and enabled successful synthesis of the radiolabeling precursor. | nih.gov |

| Pinner Reaction for Triazolylacetates and Pyrazolones | Formation of carboxyimidate hydrochlorides as key intermediates. Reaction pathway is dependent on substrate and nucleophile. | Not specified | Elucidated the chemoselectivity of the reaction, allowing for the targeted synthesis of different heterocyclic compounds. | nih.gov |

| Zincke–Suhl Reaction | Formation of dienone intermediates, with potential for group migration upon further reaction. | Not specified | Demonstrated potential side reactions and rearrangements in related synthetic transformations. | researchgate.net |

| Synthesis of Mg-doped LiMn2O4 Nanoparticles | Identification of distinct thermal decomposition zones. | Avrami-Erofeev equation (reaction model), Activation energy (Ea), Pre-exponential factor (A) | Provided a quantitative understanding of the effect of doping on reaction kinetics and thermodynamics, enabling process optimization. | mdpi.com |

Role as a Chiral Building Block in Complex Molecule Synthesis

As a chiral pool starting material, this compound provides a pre-defined stereocenter, which can significantly simplify the synthesis of enantiomerically pure target molecules.

The parent compound, (S)-3-amino-2-methylpropanoic acid, is recognized for its utility as a key intermediate in the synthesis of various drugs. orgsyn.orgmyskinrecipes.com Its chiral framework is particularly valuable in producing enantiomerically pure compounds, which is often essential for therapeutic efficacy. orgsyn.orgmyskinrecipes.com For instance, β-amino acids are crucial components in the structure of beta-lactam antibiotics, and the specific stereochemistry of building blocks like (S)-3-amino-2-methylpropanoic acid can play a critical role in the efficacy of the final antibiotic. orgsyn.orgmyskinrecipes.com This class of compounds is also employed in peptide synthesis, contributing to the development of therapeutic peptides and peptidomimetics. orgsyn.orgmyskinrecipes.com However, a specific, published synthetic route detailing the use of this compound for a particular pharmaceutical intermediate was not identified in the reviewed literature.

β-Amino acids are recognized as fundamental building blocks for the preparation of agrochemical target molecules. hilarispublisher.com The structural motifs derived from these compounds can be found in various fungicides and pesticides. While the development of novel crop protection agents often involves the exploration of chiral molecules to enhance potency and selectivity, specific examples of agrochemical lead compounds synthesized directly from this compound are not detailed in the available scientific literature.

The total synthesis of complex natural products is a significant area of organic chemistry, often relying on the use of chiral building blocks to achieve the desired stereochemistry efficiently. β-amino acids and their derivatives are components of various natural products with interesting biological activities. While this compound represents a potential starting material from the chiral pool for such syntheses, a specific example of its integration into a completed natural product synthetic route has not been prominently featured in accessible research.

Exploration of Biological Activities and Biochemical Mechanisms

Enzymatic Interactions and Metabolic Pathway Elucidation

The metabolic significance of methyl 3-amino-2-methylpropanoate is closely tied to its corresponding amino acid, (S)-3-amino-2-methylpropanoate, and its role in fundamental biochemical pathways.

A key enzyme in the metabolism of (S)-3-amino-2-methylpropanoate is (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22). wikipedia.org This enzyme is a member of the transferase family, specifically the transaminases, which are responsible for transferring amino groups from an amino acid to a keto acid. wikipedia.org The systematic name for this enzyme is (S)-3-amino-2-methylpropanoate:2-oxoglutarate aminotransferase. wikipedia.org

The primary catalytic function of this enzyme is the transfer of an amino group from (S)-3-amino-2-methylpropanoate to 2-oxoglutarate. wikipedia.org This reaction yields two products: 2-methyl-3-oxopropanoate (B1259668) and L-glutamate. wikipedia.org The enzyme is not exclusively specific to this reaction; it can also act on other omega-amino acids such as beta-alanine. expasy.org This transamination is a critical step in linking the metabolism of beta-amino acids with that of alpha-amino acids.

Enzymatic Reaction of (S)-3-amino-2-methylpropionate Transaminase

| Substrates | Enzyme | Products |

|---|---|---|

| (S)-3-amino-2-methylpropanoate + 2-oxoglutarate | (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22) | 2-methyl-3-oxopropanoate + L-glutamate |

(S)-3-amino-2-methylpropionate transaminase plays a crucial role in the degradation pathways of the branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine. wikipedia.org The catabolism of these essential amino acids is a significant source of energy, particularly in muscle tissue, yielding NADH and FADH2 for ATP production. nih.gov

The initial step in the breakdown of all three BCAAs is a transamination reaction catalyzed by a BCAA aminotransferase, where α-ketoglutarate serves as the amine acceptor. nih.gov The subsequent degradation of valine produces isobutyryl-CoA, which is further metabolized. nih.gov The pathway involving (S)-3-amino-2-methylpropionate transaminase provides a route for the metabolism of intermediates within these degradation cascades. wikipedia.orgkegg.jp Ultimately, the carbon skeletons of valine and isoleucine are converted into propionyl-CoA (which can be converted to succinyl-CoA), making them glucogenic, while leucine is converted to acetyl-CoA and acetoacetate, making it ketogenic. nih.govresearchgate.net

Derivatives of amino acids, including those structurally related to this compound, have been investigated for their ability to modulate enzyme function. nih.gov Synthetic amino acid derivatives have shown potential as inhibitors of digestive enzymes, which is relevant for managing metabolic disorders. nih.gov For instance, certain derivatives have demonstrated concentration-dependent inhibitory effects on pancreatic α-amylase and pancreatic lipase (B570770). nih.gov

Furthermore, modifying peptides with non-proteinogenic amino acids, such as D-amino acids or N-methylated amino acids, can significantly enhance their stability against enzymatic degradation by proteases. mdpi.com This strategy of creating derivatives by substituting L-amino acids can modulate the therapeutic properties of antimicrobial peptides, making them more robust in biological environments where they would otherwise be rapidly broken down by enzymes. mdpi.comnih.gov

Biological Activity Profiling of Derivatives

The chemical scaffold of this compound has been used as a basis for developing derivatives with significant biological activities, including antimicrobial and neuroprotective properties.

Derivatives of amino acids are a focal point in the search for new antimicrobial agents. A notable strategy involves the total synthesis of antimicrobial peptides using D-amino acids instead of their natural L-counterparts. One study showed that an all-D-amino acid analog of the antimicrobial peptide polybia-MPI, named D-MPI, exhibited potent activity against a range of bacterial and fungal strains. nih.gov

The antimicrobial efficacy of D-MPI was found to be comparable, and in some cases superior, to its native L-counterpart. nih.gov The mechanism of action is believed to involve the disruption of the cell membrane's integrity, a process that is not dependent on chiral recognition of a specific receptor on the microbial cell surface. nih.gov A key advantage of this derivative is its greatly improved stability against proteases, which typically degrade L-peptides. This enhanced stability, combined with potent antimicrobial action and lower hemolytic activity, suggests that such derivatives could be effective therapeutic agents against infections. nih.gov

Antimicrobial Activity (MIC, µM) of Polybia-MPI and its D-amino Acid Derivative (D-MPI)

| Microorganism | Polybia-MPI (L-form) | D-MPI (D-form) |

|---|---|---|

| S. aureus ATCC 25923 | 16 | 8 |

| B. subtilis ATCC 6633 | 16 | 8 |

| E. coli ATCC 25922 | 16 | 16 |

| P. aeruginosa ATCC 27853 | 64 | 32 |

| C. albicans ATCC 24433 | 32 | 16 |

Data sourced from a study on d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. nih.gov

Activators of metabotropic glutamate (B1630785) receptors (mGluRs), particularly those in group II (mGluR2, mGluR3) and group III (mGluR4, mGluR7, mGluR8), have emerged as potential targets for treating neurodegenerative conditions like Parkinson's disease. nih.gov Derivatives of amino acids can function as agonists or positive allosteric modulators (PAMs) for these receptors.

Research has demonstrated that various mGluR II/III activators can protect against neurotoxin-induced cell death in in vitro models of Parkinson's disease using human neuroblastoma cells. nih.gov Specifically, agonists for mGluR II and mGluR III, as well as PAMs and agonists for subtypes like mGluR4 and mGluR8, showed protective effects against damage evoked by the neurotoxin MPP+. nih.gov The neuroprotective effect of group II mGluR agonists like LY379268 has also been observed in models of global ischemia, where it is believed to work by inhibiting the release of excess glutamate, thereby preventing excitotoxicity. researchgate.net These findings highlight the potential of developing specific amino acid derivatives to target mGluRs for neuroprotective interventions. nih.govresearchgate.net

Neuroprotective Effects of mGluR II/III Activators

| Compound Type | Target | Observed Effect in Disease Models |

|---|---|---|

| Agonist (LY354740) | mGluR II | Protective against MPP(+)-evoked cell damage. nih.gov |

| Agonist (ACPT-I) | mGluR III | Protective against MPP(+)-evoked cell damage. nih.gov |

| Agonist ((S)-3,4-DCPG) | mGluR8 | High neuroprotection against MPP(+)-evoked damage. nih.gov |

| Agonist (LY379268) | mGluR2/3 | Attenuates ischemia-induced damage. researchgate.net |

Pharmacological Screening and Drug-Receptor Binding Studies

A thorough review of scientific literature reveals a lack of specific pharmacological screening and drug-receptor binding studies for this compound. Research has instead concentrated on its de-esterified form, 3-amino-2-methylpropanoic acid (BAIBA). BAIBA has been identified as a myokine, a molecule produced by muscle cells during exercise, that can induce the "browning" of white adipose tissue and promote hepatic β-oxidation. glpbio.com These effects are associated with improved metabolic health, including enhanced glucose tolerance and reduced body fat. glpbio.com

It is plausible that this compound could be used as a tool compound in experimental settings to investigate the effects of BAIBA. The esterification of the carboxylic acid group is a common strategy to increase the lipophilicity of a molecule, thereby potentially enhancing its ability to cross cell membranes. However, direct binding assays or pharmacological profiling of the ester itself are not available in published literature.

Table 1: Pharmacological Screening Data for this compound

| Target/Assay | Finding |

|---|---|

| Specific Receptor Binding | No publicly available data |

| Pharmacological Screening Panel | No publicly available data |

Cellular and Molecular Investigations

Effects on Cellular Processes and Homeostasis

Direct investigations into the effects of this compound on specific cellular processes like its impact on soluble proteins, oxidative damage, or cell membrane permeability are not documented in peer-reviewed studies. The existing research on related compounds offers some context for potential, though unconfirmed, effects.

The modification of drug molecules with amino acid esters has been shown to improve their permeability across biological membranes. For instance, the esterification of ibuprofen (B1674241) with amino acid isopropyl esters resulted in compounds with significantly higher skin permeability compared to the parent drug. mdpi.com Similarly, the incorporation of a structurally related compound, methyl 2-amino-2-methylpropanoate, into peptides has been demonstrated to enhance membrane permeability. smolecule.com This suggests that this compound would likely exhibit greater cell membrane permeability than its parent acid, BAIBA, making it a potentially more effective agent for in vitro experiments aiming to study BAIBA's intracellular effects.

Regarding oxidative damage, while there are no studies on this compound, research into propionic acidemia, a metabolic disorder with some biochemical similarities, has shown that the accumulation of certain metabolites can lead to oxidative stress. sigmaaldrich.com However, any link between this compound and oxidative stress remains speculative.

Table 2: Summary of Cellular Effects of Related Compounds

| Cellular Process | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Membrane Permeability | Amino Acid Esters | Enhanced permeability compared to parent carboxylic acid. | mdpi.comsmolecule.com |

| Oxidative Damage | Metabolites in Propionic Acidemia | Accumulation can lead to increased oxidative stress. | sigmaaldrich.com |

Gene Expression and Proteomic Changes Induced by Compound Exposure

There is currently no published research detailing the specific changes in gene expression or the proteomic profile of cells directly exposed to this compound.

The anticipated biological action of this compound would be to deliver 3-amino-2-methylpropanoic acid (BAIBA) into the cell. Therefore, it is hypothesized that any observed changes in gene expression or proteomics would mirror those induced by BAIBA itself. Studies on BAIBA have shown that it can increase the expression of genes related to thermogenesis and fatty acid oxidation in white adipose tissue and the liver. glpbio.com For example, treatment of mice with BAIBA led to increased oxygen consumption and whole-body energy expenditure, consistent with changes in the expression of metabolic genes. glpbio.com

A comprehensive analysis of proteomic changes in response to various longevity-promoting interventions, which share some metabolic pathways with BAIBA's effects, identified alterations in proteins involved in peroxisomal oxidation and fatty acid metabolism. While these studies did not test BAIBA or its methyl ester, they highlight the types of proteomic shifts that can occur in response to metabolic modulators.

Table 3: Gene and Protein Regulation by the Parent Compound, 3-amino-2-methylpropanoic acid (BAIBA)

| Molecule Type | Affected Pathway | Direction of Change |

|---|---|---|

| Gene Expression | Thermogenesis in Adipose Tissue | Upregulation |

| Gene Expression | Hepatic β-oxidation | Upregulation |

| Protein Levels | Peroxisomal Oxidation Proteins | Not directly studied |

| Protein Levels | Fatty Acid Metabolism Proteins | Not directly studied |

Advanced Materials Science Applications and Supramolecular Assemblies

Integration into Polymer Systems and Composites

No specific studies have been found that focus on the integration of Methyl 3-amino-2-methylpropanoate into polymer systems and composites for the purpose of enhancing material properties.

There is no available research detailing the methods or outcomes of functionalizing polymer matrices with this specific compound.

Due to the lack of synthesis of such conjugates, no performance enhancement or stability studies involving this compound have been reported.

Supramolecular Chemistry and Functional Assemblies

While the broader field of supramolecular chemistry often utilizes amino acid derivatives for creating functional assemblies through non-covalent interactions, there is no specific research that reports on the supramolecular behavior or the formation of functional assemblies from this compound. General principles suggest that its amino and ester groups could participate in hydrogen bonding and other weak interactions, but specific experimental evidence is not available.

Non-Covalent Interactions in Self-Assembly

The spontaneous organization of molecules into well-defined, ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry and materials science. nih.gov This process is driven by a variety of non-covalent interactions, which, although individually weak, collectively provide the necessary driving force for the formation of complex architectures. nih.govnumberanalytics.com For this compound, the key non-covalent interactions that are anticipated to govern its self-assembly into higher-order structures include hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.govnih.gov

Hydrogen Bonding: The presence of both a primary amine (-NH2) group and an ester (C=O) group in this compound makes it an ideal candidate for forming extensive hydrogen bond networks. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can serve as a hydrogen bond acceptor. These interactions are highly directional and play a crucial role in defining the specific arrangement of molecules within a supramolecular assembly.

Electrostatic Interactions: Depending on the pH of the surrounding environment, the amine group can be protonated to form a positively charged ammonium (B1175870) group (-NH3+). This introduces the possibility of strong electrostatic interactions, either repulsive between like charges or attractive with negatively charged species. These ionic interactions can significantly influence the morphology and stability of the resulting self-assembled structures. nih.gov

Hydrophobic Interactions: The methyl group at the α-position and the methyl ester group contribute to the hydrophobic character of the molecule. In aqueous environments, the tendency of these nonpolar groups to minimize contact with water molecules can drive the aggregation of this compound molecules, leading to the formation of micellar or other core-shell structures. d-nb.info

The interplay and balance of these non-covalent forces are critical in determining the final architecture of the self-assembled material, which can range from fibers and sheets to more complex three-dimensional networks. mdpi.com

Table 1: Key Non-Covalent Interactions in the Self-Assembly of β-Amino Acid Derivatives

| Interaction Type | Description | Potential Role in this compound Assembly |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom on an electronegative atom (e.g., N) and another electronegative atom (e.g., O). numberanalytics.com | Formation of ordered chains and networks through N-H---O=C interactions. nih.gov |

| Electrostatic Interactions | Attraction or repulsion between charged species. nih.gov | Can be tuned by pH to control aggregation and morphology. rsc.org |

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution. d-nb.info | Drives the formation of core-shell structures and minimizes exposure of alkyl groups to water. d-nb.info |

| Van der Waals Forces | Weak, non-specific attractions between molecules. numberanalytics.com | Contribute to the overall stability of the assembled structure. numberanalytics.com |

Design of Responsive and Adaptive Materials

The non-covalent nature of the interactions holding supramolecular assemblies together makes them inherently dynamic and responsive to external stimuli. This property is at the heart of designing "smart" materials that can change their properties in a controlled and often reversible manner. Polymers and materials derived from β-amino acids, such as this compound, are being explored for the creation of such responsive and adaptive systems. rsc.orgnih.gov

Stimuli-Responsive Behavior: Materials incorporating this compound can be designed to respond to a variety of stimuli, including:

pH: The ability of the amine group to be protonated or deprotonated in response to changes in pH can trigger significant structural rearrangements in the self-assembled material. rsc.org This could lead to swelling or shrinking of a hydrogel, or the disassembly and reassembly of nanostructures.

Temperature: Temperature changes can affect the strength of non-covalent interactions, particularly hydrogen bonds and hydrophobic interactions. This can be exploited to create thermoresponsive materials that, for instance, undergo a phase transition or change their solubility at a critical temperature. nih.gov

Light: While this compound itself is not photoresponsive, it can be incorporated into systems with photo-switchable molecules. Irradiation with light of a specific wavelength could then be used to trigger a conformational change in the photo-switchable unit, thereby disrupting or altering the supramolecular assembly.

Adaptive Networks: A key area of research is the development of covalent adaptable networks (CANs) using β-amino esters as building blocks. nih.gov These materials combine the robustness of covalent bonds with the dynamic nature of reversible chemistries. For example, the aza-Michael addition reaction used to synthesize β-amino esters can be reversible under certain conditions, allowing the material to be reprocessed and healed. nih.gov Furthermore, transesterification reactions can introduce an additional dynamic exchange mechanism, enhancing the adaptability of the material. nih.gov

The incorporation of this compound into such networks could lead to materials with a wide range of glass transition temperatures and high creep resistance, making them suitable for various applications. nih.gov

Table 2: Potential Stimuli-Responsive Applications of Materials Based on this compound

| Stimulus | Mechanism of Response | Potential Application |

|---|---|---|

| pH | Protonation/deprotonation of the amine group, altering electrostatic interactions. rsc.org | pH-triggered drug delivery systems, sensors. rsc.org |

| Temperature | Alteration of hydrogen bonding and hydrophobic interactions. nih.gov | Thermoresponsive hydrogels for cell culture, smart coatings. |

| Light | (With co-assembled photo-switchable molecules) Isomerization of the photosensitive component leading to structural change. | Light-controlled release systems, optical data storage. |

| Chemical Exchange | Reversible covalent bond formation (e.g., aza-Michael, transesterification). nih.gov | Self-healing materials, reprocessable thermosets. nih.gov |

Advanced Analytical and Computational Research Methodologies

High-Resolution Spectroscopic Techniques in Research

High-resolution spectroscopic methods are indispensable for the detailed characterization of Methyl 3-amino-2-methylpropanoate and its reaction pathways.

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of reactions involving this compound and for the unambiguous assignment of its structure. Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are employed to provide a complete structural elucidation. st-andrews.ac.uk For instance, in the synthesis of derivatives, NMR can track the conversion of starting materials and the formation of products. st-andrews.ac.uk Automated NMR experiments can be programmed to acquire spectra at various time intervals, allowing for the quantification of reaction kinetics by monitoring the change in concentration of reactants and products over time. youtube.com

A related compound, Methyl propanoate, demonstrates the principles of NMR analysis. Its 1H NMR spectrum shows three distinct groups of proton resonances with a 3:2:3 ratio, corresponding to the different chemical environments of the hydrogen atoms in the molecule. docbrown.info The splitting patterns, such as a triplet for the methyl group adjacent to the methylene (B1212753) group and a quartet for the methylene group, provide crucial information about the connectivity of the atoms. docbrown.info

| Proton (¹H) NMR Data for a Related Structure (Methyl propanoate) | | :--- | :--- | | Chemical Shift (ppm) | Multiplicity | | ~1.1 | Triplet | | ~2.3 | Quartet | | ~3.6 | Singlet | Data derived from typical spectra for methyl propanoate. docbrown.info

Mass Spectrometry for Mechanistic Pathway Analysis and Derivative Characterization

Mass spectrometry (MS) is a key technique for analyzing the mechanistic pathways of reactions involving this compound and for characterizing its derivatives. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), allows for the precise determination of molecular formulas. st-andrews.ac.uk The fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the parent molecule and its fragments. docbrown.infodocbrown.info For example, the mass spectrum of the related compound methyl propanoate shows a molecular ion peak [M]+ at an m/z of 88, corresponding to the entire molecule having lost an electron. docbrown.info The most abundant ion, or base peak, can help in identifying stable fragments. docbrown.infodocbrown.info

MS/MS (tandem mass spectrometry) can be used to further investigate the fragmentation of specific ions, offering deeper mechanistic insights. nih.gov This is particularly useful in identifying and characterizing derivatives of this compound formed during a reaction.

| Key Mass Spectrometry Data for a Related Structure (Methyl propanoate) | | :--- | :--- | | m/z Value | Proposed Fragment Ion | | 88 | [CH₃CH₂COOCH₃]⁺ (Molecular Ion) | | 57 | [C₃H₅O]⁺ (Base Peak) | Data derived from typical mass spectra for methyl propanoate. docbrown.info

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the conformational and intermolecular interactions of this compound. The IR spectrum of a molecule is unique and can be used as a fingerprint for identification. docbrown.info Specific functional groups exhibit characteristic absorption bands. For instance, the IR spectrum of a carboxylic acid will show a broad O-H stretch and a strong C=O stretch. docbrown.info In the context of this compound, IR spectroscopy can be used to study hydrogen bonding involving the amino group and the ester functionality.

Computational studies combined with experimental spectra can provide a more detailed assignment of the vibrational modes. mdpi.comnih.gov For similar molecules, it has been shown that considering intermolecular interactions, such as N-H···N and N-H···O hydrogen bonds, in theoretical models leads to a better agreement between simulated and experimental spectra. nih.gov

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling offer powerful predictive capabilities for understanding the properties and reactivity of this compound at the molecular level.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the electronic structure and reactivity of molecules like this compound. scienceopen.com These calculations can determine the optimized geometry, electronic energies, and molecular orbitals (HOMO and LUMO) of the compound. rsc.orgmdpi.com The energy and distribution of these frontier molecular orbitals are crucial for predicting a molecule's reactivity towards electrophiles and nucleophiles. scirp.org

For example, DFT calculations can be used to investigate the potential energy surfaces of reactions, helping to elucidate reaction mechanisms and predict the most likely products. scienceopen.com Natural Bond Orbital (NBO) analysis can provide further insights into intramolecular and intermolecular interactions, such as hydrogen bonding. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational landscape and the nature of its intermolecular interactions in different environments. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of hydrogen bonding with solvent molecules or other solute molecules. mdpi.com

These simulations are particularly valuable for understanding how the molecule behaves in solution and how it might interact with other molecules, which is crucial for predicting its behavior in complex chemical systems. The insights gained from MD simulations complement experimental data and provide a more complete picture of the molecule's properties.

Advanced Chromatographic and Separation Science

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 3-amino-2-methylpropanoate and (S)-Methyl 3-amino-2-methylpropanoate. Since enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is critical. Enantioselective High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. mdpi.com

This method relies on the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers. nih.gov This results in one enantiomer being retained longer on the column than the other, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated with phenylcarbamate derivatives, are widely used for the separation of amino acid esters and their derivatives. yakhak.org The choice of mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol like 2-propanol, is crucial for achieving optimal separation (resolution). yakhak.org In some cases, derivatizing the amino group with a fluorogenic tag, such as 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), can enhance detection sensitivity. yakhak.org

The table below details typical CSPs and conditions used for the chiral separation of amino acid derivatives.

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Analytes Separated |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | N-derivatized amino acids, amino acid esters |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Methanol | Chiral amines, α-amino acid esters yakhak.org |

| Teicoplanin Aglycone (CHIROBIOTIC TAG) | Methanol/Acetic Acid/Triethylamine (B128534) | Cyclic and sulfur-containing amino acids sigmaaldrich.com |

| (R)-(-)-N-(1-Naphthyl)ethyl carbamoylated-β-cyclodextrin | Nonaqueous polar mobile phases | Derivatized secondary amino acids nih.gov |

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of complex mixtures and the identification of unknown compounds such as degradation products. youtube.com LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and structural elucidation power of mass spectrometry. nih.gov This is highly relevant for assessing the stability of this compound under various conditions (e.g., heat, oxidative stress, extreme pH).

In a typical workflow, a sample containing this compound and its potential degradation products is first injected into an LC system. The components are separated on a column, often a reversed-phase column like a C18. nih.gov As each component elutes from the column, it is ionized and enters the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the parent ion. For structural identification, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific parent ion is selected and fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern serves as a structural fingerprint, allowing for the identification of the original molecule. mdpi.com

Potential degradation pathways for this compound include hydrolysis of the methyl ester to form 3-amino-2-methylpropanoic acid, or oxidation of the primary amine. The LC-MS technique is capable of identifying and quantifying these and other unexpected degradation products in a single analysis. nih.gov

The following table lists potential degradation products of this compound and their corresponding molecular weights.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Degradation Pathway |

| This compound | C₅H₁₁NO₂ | 117.15 | Parent Compound |

| 3-Amino-2-methylpropanoic acid | C₄H₉NO₂ | 103.12 | Ester Hydrolysis nih.gov |

| Methyl 3-imino-2-methylpropanoate | C₅H₉NO₂ | 115.13 | Oxidation |

| 2-Methyl-3-oxopropanoic acid | C₄H₆O₃ | 102.09 | Deamination followed by oxidation hmdb.ca |

| 3-Amino-2-methylpropan-1-ol | C₄H₁₁NO | 89.14 | Ester Reduction biosynth.com |

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that is particularly effective for the chiral separation of small molecules and the determination of enantiomeric excess (e.e.). The separation in CZE is based on the differential migration of charged species in a narrow-bore capillary under the influence of a high-voltage electric field.

For the chiral separation of enantiomers like (R)- and (S)-Methyl 3-amino-2-methylpropanoate, which have identical charge and mass, a chiral selector must be added to the background electrolyte (BGE). nih.gov The chiral selector forms transient, diastereomeric complexes with the enantiomers. These complexes have different effective mobilities, leading to their separation.

Commonly used chiral selectors for amino acids and their derivatives in CZE include:

Cyclodextrins: These cyclic oligosaccharides have a chiral cavity. Enantiomers can have different binding affinities for inclusion within this cavity, leading to separation. Modified cyclodextrins, such as charged derivatives, can further enhance resolution. nih.gov

Ligand-Exchange Systems: A metal ion (e.g., Cu(II)) and a chiral ligand (e.g., L-4-hydroxyproline) are added to the BGE. They form ternary diastereomeric complexes with the amino acid enantiomers, which can be separated based on differences in their stability and mobility. nih.gov

CZE offers advantages of high efficiency, short analysis times, and very low sample and reagent consumption, making it an excellent alternative or complementary technique to enantioselective HPLC for chiral purity analysis. nih.gov

The table below outlines typical parameters for CZE-based enantiomeric separation.

| Chiral Selector | Background Electrolyte (BGE) | Typical Analytes |

| β-Cyclodextrin and derivatives | Phosphate (B84403) or borate (B1201080) buffer at specific pH | Derivatized and underivatized amino acids nih.gov |

| Cu(II) with L-4-hydroxyproline | Ammonium (B1175870) acetate (B1210297) or phosphate buffer | β-methyl-amino acids nih.gov |

| Crown Ethers | Acidic buffer (e.g., with perchloric acid) | Primary amine-containing compounds, amino acids |

| Vancomycin (Macrocyclic antibiotic) | Phosphate buffer | N-derivatized amino acids |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-amino-2-methylpropanoate, and how can reaction conditions be optimized?

- Answer: this compound can be synthesized via multicomponent reactions, leveraging protocols similar to those used for substituted methyl propanoates (e.g., coupling amino and ester groups under mild acidic conditions). Optimization may involve adjusting solvent polarity (e.g., methanol/water mixtures) and temperature (25–60°C) to enhance yield. Catalytic agents like DMAP (4-dimethylaminopyridine) can accelerate esterification . Purity should be monitored using HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid, as described in impurity profiling for related propanoic acid derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Answer: Combine spectroscopic and chromatographic methods:

- NMR : Use - and -NMR to confirm the presence of the methyl, amino, and ester moieties. Compare chemical shifts to databases like NIST Chemistry WebBook for analogous compounds .

- HPLC : Employ reverse-phase chromatography (e.g., 5 µm C18 column) with UV detection at 210–254 nm to assess purity. Reference standards for related propanoic acids (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) suggest retention time consistency as a quality metric .

- Mass Spectrometry : ESI-MS in positive ion mode can verify molecular weight (expected [M+H]+ ~ 146.1 g/mol) .

Q. What are the key stability considerations for storing this compound?

- Answer: Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the amino moiety. Use amber vials to avoid photodegradation. Stability studies should include periodic HPLC checks for degradation products (e.g., free acid or amine forms) under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral analytical methods are suitable?

- Answer: Enantiomers can be separated using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC. Method development should optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% diethylamine) and flow rate (0.5–1.0 mL/min). Circular dichroism (CD) spectroscopy can confirm absolute configuration, referencing data from structurally similar amino esters . Enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems may also yield enantiopure fractions .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound in cellular models?

- Answer: Assess cytotoxicity and bioactivity using:

- Cell permeability assays : Adapt protocols for methyl propanoate derivatives, such as fluorescent tagging (e.g., FITC conjugation) and flow cytometry in THP-1 or PBMC cell lines .

- Inflammatory response models : Measure cytokine inhibition (e.g., IL-6, TNF-α) via ELISA in LPS-stimulated macrophages. Dose-response curves (1–100 µM) and NF-κB pathway analysis (Western blot for p65 phosphorylation) can elucidate mechanisms .

Q. How can computational modeling predict the physicochemical and ADMET properties of this compound?

- Answer: Use tools like PubChem’s computed descriptors (e.g., LogP, polar surface area) to estimate lipophilicity and bioavailability. Molecular docking (AutoDock Vina) into targets like cyclooxygenase-2 or amino acid transporters can prioritize biological assays. ADMET predictions (e.g., using SwissADME) should cross-validate with experimental data from related compounds, such as 3-mercapto-2-methylpropionic acid .

Q. What strategies address contradictions between experimental data and computational predictions for this compound?

- Answer: Reconcile discrepancies by:

- Revisiting synthesis protocols : Ensure stereochemical purity, as impurities (e.g., diastereomers) may skew bioactivity results .

- Validating force fields : Refine molecular dynamics simulations using crystallographic data (if available) from SHELXL-refined structures .

- Cross-referencing databases : Compare experimental LogP or pKa values with NIST or PubChem entries for analogous amino esters .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in the lab?

- Answer: Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. For spills, neutralize with inert adsorbents (vermiculite) and dispose of as hazardous waste. Storage must adhere to fire safety standards (away from oxidizers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.